
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and unique chemical properties. It is often used in various chemical reactions and industrial applications due to its ability to act as a solvent and catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol can be synthesized from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The general reaction is as follows:
(CF3)2CO+H2→(CF3)2CHOH
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions, including Friedel-Crafts reactions.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol involves its high polarity and ability to donate hydrogen bonds. This makes it an effective catalyst or promoter in various chemical reactions, such as the Friedel-Crafts reaction . Its molecular targets and pathways include interactions with electrophiles and nucleophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar fluorinated alcohol with high polarity and used in similar applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with slightly different chemical properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(pyridin-4-yl)propan-2-ol is unique due to the presence of the pyridin-4-yl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C8H5F6NO |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-pyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h1-4,16H |
InChI-Schlüssel |
WZNPHBUGEABIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


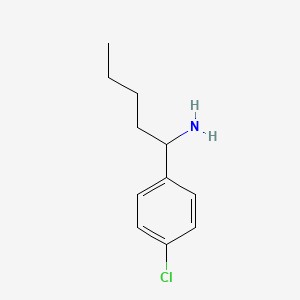

![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
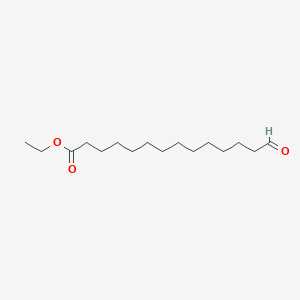
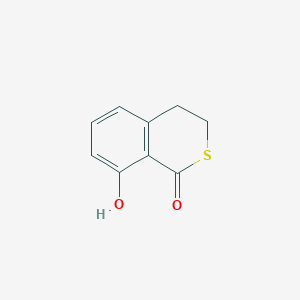
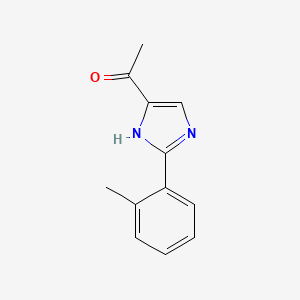
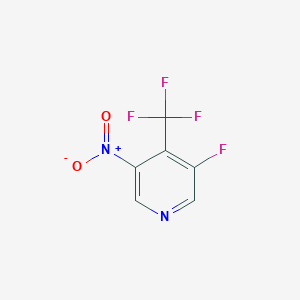
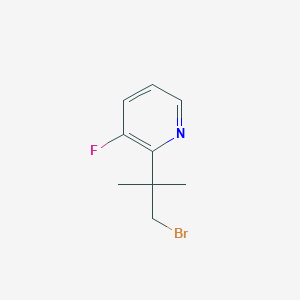
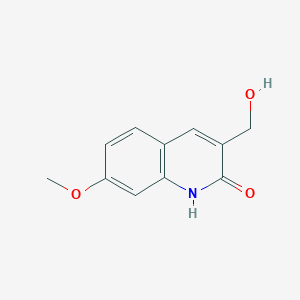
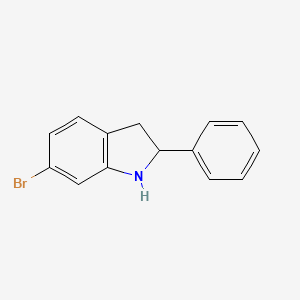
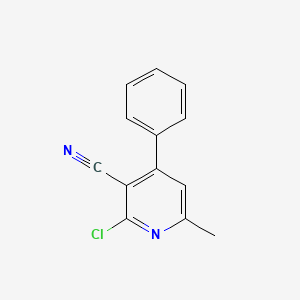
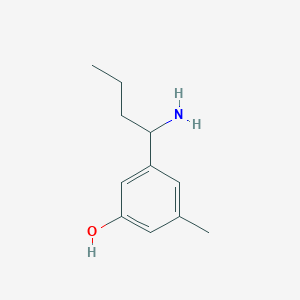

![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
